1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAGDWWRYOZHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458858 | |

| Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84246-29-7 | |

| Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

An In-depth Technical Guide to the Physical Properties of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Introduction: Beyond the Formula

This compound, often referred to by the acronym HFPSI, represents a class of highly fluorinated superacids. While the parent imide (CAS 84246-29-7) is the foundational molecule, its deprotonated form, the hexafluoropropane-1,3-disulfonimide anion, is of significant interest. This anion is typically utilized as a lithium or potassium salt, which exhibits a unique combination of high thermal stability, chemical resistance, and electrochemical performance.[1][2][3][4]

This guide moves beyond a simple recitation of data points. As professionals in research and development, our objective is to understand the causality—how the molecular structure dictates the physical properties and how these properties, in turn, enable groundbreaking applications. The exceptional stability of the C-F bond and the electron-withdrawing nature of the two sulfonyl groups create a highly delocalized anion, which is the cornerstone of its utility in demanding environments like high-performance lithium-ion batteries, advanced polymer synthesis, and specialized organic reactions.[1][2][5] This document provides a detailed examination of these core physical properties, offering both quantitative data and field-proven insights into their practical implications.

Molecular and Structural Characteristics

A molecule's physical behavior is a direct consequence of its structure. HFPSI features a three-carbon backbone saturated with fluorine atoms, flanked by two sulfonyl groups that form a cyclic imide structure.[5] This arrangement is critical to its properties.

The strong electron-withdrawing effect of the fluorine atoms and sulfonyl groups stabilizes the negative charge on the nitrogen atom upon deprotonation, making the parent imide an exceptionally strong acid.

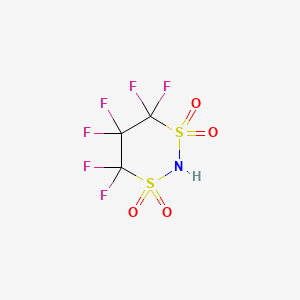

Caption: Structure of the this compound Anion.

Summary of Physical Properties

For rapid assessment and comparison, the key physical properties are summarized below. It is crucial to distinguish between the parent imide and its common salts, as the properties can differ significantly.

| Property | This compound | Lithium Salt (Li-HFPSI) | Potassium Salt (K-HFPSI) |

| CAS Number | 84246-29-7[6][7] | 189217-62-7[9][12] | 588668-97-7[5][13] |

| Appearance | White/colorless to light yellow powder/liquid[7][8] | White to almost white powder/crystal | White to almost white crystalline powder[5][13] |

| Melting Point | Not Available | 365 °C (decomposes)[12] | Not Available |

| Boiling Point | Not Available | 166 °C[12] | Not Available |

| Flash Point | Not Available | 46 °C[12] | Not Available |

| pKa (Predicted) | -11.55 ± 0.70[7] | Not Applicable | Not Applicable |

| Solubility (Water) | Not Available | Good ("almost transparency") | Soluble[13] |

Note on Lithium Salt Data: The reported boiling point (166 °C) and flash point (46 °C) for the lithium salt appear unusually low for a salt that decomposes at 365 °C.[12] This data, sourced from a safety data sheet, should be treated with caution and may refer to a solution or a specific experimental condition rather than the pure, dry salt.

Detailed Analysis of Key Properties

Acidity (pKa)

The predicted pKa of the parent imide is approximately -11.55, placing it firmly in the category of a superacid.[7]

-

Expert Insight: This extreme acidity is the direct result of the powerful inductive effects of the six fluorine atoms and two sulfonyl groups. Upon losing a proton, the resulting negative charge on the nitrogen is extensively delocalized across the O-S-N-S-O framework, creating an exceptionally stable conjugate base. This stability is the primary reason why its salts are readily formed and are so robust. In practical terms, this high acidity makes the parent imide a potent catalyst for certain organic reactions, although its use is more common in the form of its stable, non-corrosive salts.

Thermal Stability

One of the most lauded characteristics of HFPSI salts is their exceptional thermal stability.[1][2][3][5] The lithium salt, for instance, is reported to be stable up to 365 °C before decomposition begins.[12]

-

Expert Insight: This high thermal threshold is a critical enabling property for its use as an electrolyte salt in high-energy lithium-ion batteries. During rapid charging/discharging cycles or in high-temperature environments, battery internals can heat up significantly. An electrolyte salt that decomposes at lower temperatures can lead to gas generation, pressure buildup, and catastrophic cell failure (thermal runaway). The inherent stability of the HFPSI anion, derived from its strong C-F and S-O bonds, provides a crucial safety margin that is superior to many traditional electrolyte salts.

Solubility

The lithium and potassium salts of HFPSI are noted for their solubility in water and other polar solvents.[13] The broader class of compounds is also recognized for high solubility in various solvents.[4][8]

-

Expert Insight: High solubility is paramount for electrolyte applications. An effective electrolyte requires a salt to fully dissociate in the solvent (typically a mixture of organic carbonates) to provide a high concentration of mobile charge-carrying ions (Li⁺). The unique fluorinated structure of the HFPSI anion, while making it stable, also allows for good solvation by polar aprotic solvents, enhancing ionic conductivity and overall battery performance.[1][3] This contrasts with some other salts where poor solubility can limit the operational temperature range and power output of the cell.

Determining solubility is a foundational experiment. A self-validating protocol ensures reproducibility and accuracy.

-

System Preparation: A temperature-controlled vessel containing a known volume of the desired solvent (e.g., propylene carbonate) is equilibrated to the target temperature (e.g., 25 °C). A magnetic stir bar ensures homogeneity.

-

Incremental Addition: A precisely weighed amount of the HFPSI salt is added to the solvent.

-

Equilibration & Observation: The mixture is stirred for a set period (e.g., 2 hours) to ensure equilibrium is reached. The solution is visually inspected for any undissolved solid.

-

Iterative Process: Steps 2 and 3 are repeated until undissolved solid persists, indicating saturation.

-

Quantification: The total mass of dissolved salt is used to calculate the solubility in g/100 mL or mol/L.

-

Validation: The process is repeated at different temperatures to generate a solubility curve, a critical dataset for defining the operational limits of an electrolyte system.

Caption: Workflow for Experimental Determination of Solubility.

Conclusion

The and its salts are a direct reflection of its highly fluorinated and structurally stable design. Its nature as a superacid gives rise to an exceptionally stable conjugate base, which, when paired with lithium or potassium cations, yields salts of remarkable thermal stability. This, combined with favorable solubility in relevant industrial solvents, makes these materials prime candidates for next-generation energy storage solutions and other applications where chemical and thermal robustness are not merely beneficial, but essential. Understanding these core properties is the first step for any researcher, scientist, or drug development professional looking to leverage the unique capabilities of this powerful fluorinated compound.

References

-

PubChem. (n.d.). Lithium this compound. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). This compound potassium salt | 588668-97-7. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound Potassium Salt (588668-97-7) for sale [vulcanchem.com]

- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. guidechem.com [guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Lithium this compound | C3F6LiNO4S2 | CID 44630347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Potassium this compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 12. echemi.com [echemi.com]

- 13. This compound POTASSIUM SALT | 588668-97-7 [chemicalbook.com]

An In-Depth Technical Guide to the Electrochemical Window of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of higher energy density and safer electrochemical energy storage systems has propelled the exploration of novel electrolyte components. Among these, fluorinated compounds have garnered significant attention due to their inherent high voltage stability. This technical guide provides a comprehensive overview of the electrochemical window of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI), a promising anion for next-generation electrolytes. We will delve into the fundamental principles governing its electrochemical stability, present a detailed methodology for its experimental determination, and discuss its implications for the development of high-performance energy storage devices. This guide is intended to be a valuable resource for researchers and scientists actively engaged in the design and characterization of advanced electrolytes.

Introduction: The Critical Role of the Electrochemical Window in Energy Storage

The electrochemical window (EW) is a fundamental property of an electrolyte, defining the potential range within which it remains electrochemically inert, neither undergoing oxidation nor reduction. This stability is paramount for the proper functioning of any electrochemical device, as electrolyte decomposition can lead to a cascade of detrimental effects, including irreversible capacity loss, increased internal resistance, and compromised safety. The ever-increasing demand for high-voltage battery chemistries necessitates the development of electrolytes with wider electrochemical windows to accommodate the high operating potentials of advanced cathode materials.

Highly fluorinated anions, such as the bis(trifluoromethanesulfonyl)imide (TFSI) anion, are known for their exceptional anodic stability. The strong electron-withdrawing nature of the fluorine atoms stabilizes the molecule against oxidation. This compound (HFPDSI) represents a structurally unique fluorinated anion that has emerged as a candidate for high-voltage electrolytes. Its lithium salt, LiHFPDSI, has been investigated as a novel electrolyte additive for generating a stable and protective cathode electrolyte interphase (CEI) on high-voltage layered Li-rich oxide cathodes. A robust CEI is crucial for mitigating electrolyte decomposition and suppressing detrimental interfacial side reactions that plague high-voltage systems.

This guide will focus on the core attribute that underpins the potential of HFPDSI in high-voltage applications: its electrochemical stability window.

Understanding the Electrochemical Stability of the HFPDSI Anion

The electrochemical window is delineated by two key potentials: the anodic limit and the cathodic limit.

-

Anodic Limit (Oxidative Stability): This is the potential at which the electrolyte begins to oxidize. For an electrolyte containing the HFPDSI anion, the anodic stability is primarily determined by the oxidation of the HFPDSI anion itself. The highly fluorinated structure of HFPDSI is designed to enhance its resistance to oxidation.

-

Cathodic Limit (Reductive Stability): This is the potential at which the electrolyte starts to be reduced. In a lithium-ion battery context, the cathodic limit is typically governed by the reduction of the cation (e.g., Li+) or the solvent molecules. However, the anion can also influence the formation of the solid electrolyte interphase (SEI) on the anode, thereby impacting the overall reductive stability.

The precise values of these limits are not intrinsic properties of the HFPDSI anion alone but are influenced by several factors, including:

-

Electrode Material: The nature of the working electrode surface can catalyze or inhibit decomposition reactions.

-

Solvent System: The interaction between the HFPDSI anion and the solvent molecules can affect its electrochemical behavior.

-

Salt Concentration: The concentration of the lithium salt can influence the ionic conductivity and the composition of the electrode-electrolyte interphase.

-

Temperature: Elevated temperatures can accelerate decomposition kinetics.

Experimental Determination of the Electrochemical Window: A Step-by-Step Protocol

The most common and reliable method for determining the electrochemical window of an electrolyte is Linear Sweep Voltammetry (LSV) . This technique involves scanning the potential of a working electrode in one direction (either to more positive or more negative potentials) and measuring the resulting current. The onset of a significant increase in current indicates the beginning of an oxidation or reduction process.

Causality Behind Experimental Choices

The choice of each component and parameter in the LSV experiment is critical for obtaining accurate and reproducible results.

-

Three-Electrode Setup: A three-electrode configuration is essential to decouple the potential of the working electrode from the counter electrode, allowing for precise control and measurement of the working electrode's potential against a stable reference.

-

Inert Working Electrode: An inert material like platinum (Pt) or glassy carbon is used as the working electrode to ensure that the observed current is due to the decomposition of the electrolyte and not a reaction involving the electrode itself.

-

Lithium Metal Reference and Counter Electrodes: In lithium-ion battery research, lithium metal is the standard reference electrode (Li/Li+), providing a stable and relevant potential baseline. It also serves as the counter electrode.

-

Scan Rate: A slow scan rate (e.g., 1 mV/s) is typically used to allow the system to remain in a quasi-equilibrium state and to clearly resolve the onset of

An In-depth Technical Guide to the Solubility of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide in Organic Solvents

Introduction: The Significance of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDSI)

This compound (HFPDSI) is a highly fluorinated organic compound characterized by its unique molecular structure, which imparts exceptional thermal and chemical stability.[1][2] Its properties make it a compound of significant interest in advanced materials science and electrochemical applications. Understanding its solubility in various organic solvents is paramount for its application in formulation development, reaction chemistry, and materials processing. This guide provides a comprehensive overview of the solubility of HFPDSI, methodologies for its determination, and the underlying physicochemical principles that govern its behavior in solution.

Core Principles of Solubility: A Theoretical Framework

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of HFPDSI in organic solvents:

-

Polarity: The highly fluorinated structure of HFPDSI, combined with the polar sulfonimide groups, results in a molecule with a complex polarity profile. The compatibility of its polarity with that of the solvent is a primary determinant of solubility.

-

Hydrogen Bonding: The sulfonimide group in HFPDSI can act as a hydrogen bond acceptor. Solvents with hydrogen bond donor capabilities can, therefore, exhibit enhanced solubility for HFPDSI.

-

Molecular Size and Shape: The relatively large and complex shape of the HFPDSI molecule can create challenges for solvation, favoring solvents with accommodating molecular structures.

-

Temperature: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with temperature.[4][5] However, the extent of this effect is dependent on the specific solute-solvent system.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7] HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] The principle is that substances with similar HSP values are more likely to be miscible. The Hansen distance (Ra) between a solute and a solvent can be calculated to quantify their similarity; a smaller Ra indicates a higher likelihood of dissolution.[6]

Illustrative Solubility Profile of HFPDSI

| Organic Solvent | Solvent Type | Dielectric Constant (approx.) | Illustrative Solubility of HFPDSI ( g/100 mL) at 25°C |

| n-Hexane | Nonpolar | 1.9 | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 0.5 |

| Dichloromethane | Polar Aprotic | 9.1 | 5.0 |

| Acetone | Polar Aprotic | 21 | 15.0 |

| Ethanol | Polar Protic | 24.5 | 10.0 |

| Acetonitrile | Polar Aprotic | 37.5 | 25.0 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 50.0 |

| Water | Polar Protic | 80.1 | Completely Soluble[8][9] |

Discussion of Illustrative Data:

The illustrative data showcases a clear trend of increasing solubility with increasing solvent polarity, which is consistent with the polar nature of the sulfonimide groups in HFPDSI. The very high solubility in highly polar aprotic solvents like DMSO and acetonitrile suggests strong dipole-dipole interactions. The complete solubility in water highlights the dominant role of the polar sulfonimide functionality in aqueous media.[8][9] The lower solubility in nonpolar solvents like hexane and toluene is expected due to the mismatch in intermolecular forces.

Experimental Determination of HFPDSI Solubility: A Step-by-Step Protocol

The isothermal saturation method, often referred to as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[10] The concentration of the dissolved HFPDSI can then be determined using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectrophotometry.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of HFPDSI.

Detailed Protocol: Isothermal Saturation Method

1. Preparation of Saturated Solution:

-

Rationale: To ensure that the solvent is fully saturated with the solute, an excess of the solid compound is used. This allows the system to reach a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

-

Procedure:

-

Add an excess amount of HFPDSI to a series of vials, each containing a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium can be confirmed by taking measurements at different time points until a constant solubility value is obtained.[10]

-

2. Separation of Undissolved Solid:

-

Rationale: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium.

-

Procedure:

-

Remove the vials from the shaker bath and allow them to stand undisturbed at the experimental temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.22 µm) to remove any suspended microparticles.

-

3. Quantification of Dissolved HFPDSI:

-

Method A: Gravimetric Analysis

-

Rationale: This is a direct and simple method that relies on the non-volatility of HFPDSI.[11][12][13]

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the evaporating dish and record the volume.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the evaporating dish containing the HFPDSI residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Reweigh the evaporating dish with the dry residue.

-

The difference in weight gives the mass of dissolved HFPDSI in the known volume of the aliquot.

-

-

-

Method B: UV-Vis Spectrophotometry

-

Rationale: This method is suitable if HFPDSI has a chromophore that absorbs in the UV-Vis spectrum and is more sensitive than the gravimetric method.[14][15][16][17]

-

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of HFPDSI of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of HFPDSI in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

-

4. Calculation of Solubility:

-

From Gravimetric Analysis:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

-

From UV-Vis Spectrophotometry:

-

Solubility ( g/100 mL) = (Concentration from calibration curve (g/mL) * Dilution factor) * 100

-

Factors Influencing HFPDSI Solubility in Practice

-

Solvent Polarity and Aprotic Nature: HFPDSI is expected to be most soluble in polar aprotic solvents. These solvents possess large dipole moments that can effectively solvate the polar sulfonimide groups without having acidic protons that could potentially react with the imide nitrogen.

-

Fluorophilicity/Fluorophobicity: The hexafluoropropane backbone of HFPDSI introduces a "fluorous" character. While not a dominant factor in common organic solvents, in specialized applications involving fluorous phases, this characteristic would be highly significant. Highly fluorinated molecules are often both hydrophobic and lipophobic.[18]

-

Purity of HFPDSI and Solvents: Impurities in either the solute or the solvent can significantly affect the measured solubility. Water is a common impurity in organic solvents that can have a substantial impact, especially for a water-soluble compound like HFPDSI.

Conclusion

The solubility of this compound is a critical parameter for its effective utilization in various scientific and industrial applications. This guide has provided a theoretical framework for understanding the factors governing its solubility, a detailed experimental protocol for its accurate determination, and an illustrative profile of its expected behavior in a range of organic solvents. By employing rigorous experimental techniques and considering the underlying physicochemical principles, researchers and professionals can effectively harness the unique properties of HFPDSI in their work.

References

-

Determination of Solubility by Gravimetric Method. [Online] Available at: [Link]

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Online] Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Online] Available at: [Link]

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Online] Available at: [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press. [Online] Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Online] Available at: [Link]

-

Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Journal of Chemical & Engineering Data. [Online] Available at: [Link]

-

Gravimetric Analysis - Wired Chemist. [Online] Available at: [Link]

-

a) Isothermal method (detecting composition of a saturated solution at a given temperature). ResearchGate. [Online] Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

- Technical Support Center: Resolving Solubility Challenges of Fluorin

-

Solubility of Organic Compounds. [Online] Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

-

Schematic diagram of solubility determination using isothermal saturation method. ResearchGate. [Online] Available at: [Link]

-

Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Online] Available at: [Link]

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

-

Hansen solubility parameter - Wikipedia. [Online] Available at: [Link]

-

Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. ResearchGate. [Online] Available at: [Link]

-

Hansen Solubility Parameters. [Online] Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online] Available at: [Link]

-

Solubility parameter of selected sulfonamides. PubMed. [Online] Available at: [Link]

-

(PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Online] Available at: [Link]

-

Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry. [Online] Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Online] Available at: [Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. [Online] Available at: [Link]

-

Physics-based solubility prediction for organic molecules - University of Strathclyde. [Online] Available at: [Link]

-

How to measure the solubility point of compounds in liquids with TURBIDI.T™? Rheolution. [Online] Available at: [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Online] Available at: [Link]

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. [Online] Available at: [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. [Online] Available at: [Link]

-

9 Solubility and Distribution Phenomena. [Online] Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. scribd.com [scribd.com]

- 3. chem.ws [chem.ws]

- 4. ijnrd.org [ijnrd.org]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. This compound CAS#: 84246-29-7 [m.chemicalbook.com]

- 9. This compound CAS#: 84246-29-7 [amp.chemicalbook.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. pharmajournal.net [pharmajournal.net]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. rootspress.org [rootspress.org]

- 18. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and Its Derivatives

This guide provides a comprehensive technical overview of 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide and its prominent salt derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, synthesis, physicochemical properties, and key applications, with a focus on providing actionable insights for laboratory and developmental work.

Navigating the Chemical Identity: The Imide and Its Salts

A critical point of clarification for researchers is the distinction between the parent imide and its commonly utilized salt forms. The properties and applications can vary significantly, necessitating precise identification.

This compound (HFPSI) is the neutral parent compound. It is a highly acidic substance due to the strong electron-withdrawing effects of the two sulfonyl groups and the six fluorine atoms.

The deprotonated form gives rise to various salts, with the lithium and potassium salts being of significant interest in various fields.

Table 1: Core Identifiers for this compound and its Salts

| Identifier | This compound | This compound Potassium Salt | This compound Lithium Salt |

| CAS Number | 84246-29-7[1][2][3][4] | 588668-97-7[5][][7][8] | 189217-62-7[9][10][11] |

| Molecular Formula | C₃HF₆NO₄S₂[1][2][3] | C₃F₆KNO₄S₂[5][][8] | C₃F₆LiNO₄S₂[10][11] |

| Molecular Weight | 293.15 g/mol [1][2] | 331.26 g/mol [5][] | 299.10 g/mol [11] |

| IUPAC Name | 4,4,5,5,6,6-Hexafluoroperhydro-1,3,2-dithiazine 1,1,3,3-tetraoxide[2] | potassium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide[] | lithium 4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide[10] |

| InChI Key | WOAGDWWRYOZHDS-UHFFFAOYSA-N[12] | XHXQVKHBZXYEKL-UHFFFAOYSA-N[5][][7] | Not explicitly found in search results |

| PubChem ID | 11208600[1][2] | 44630348[13] | 44630347[10] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid[1][2] | White to almost white crystalline powder[5][13] | Not explicitly found in search results |

Synthesis and Elucidation of Structure

The synthesis of this compound and its salts involves multi-step chemical reactions requiring careful control of conditions.

General Synthesis Pathway

A common synthetic route commences with a fluorinated precursor, such as 1,1,2,2-tetrafluoroethane.[5][14] This is followed by sulfonylation and subsequent cyclization with a nitrogen source to form the disulfonimide ring. The final step for the salt forms involves neutralization with the corresponding hydroxide or carbonate.[5][14]

Caption: Generalized synthetic workflow for this compound and its salts.

Experimental Protocol: Laboratory-Scale Synthesis of the Potassium Salt

The following is a representative, conceptual protocol based on literature descriptions. Note: This protocol is for illustrative purposes and must be adapted and optimized based on rigorous safety assessments and laboratory capabilities.

-

Fluorination: The initial fluorination of a suitable hydrocarbon precursor is typically carried out under controlled conditions using appropriate fluorinating agents.

-

Sulfonylation: The resulting fluorinated intermediate is then subjected to sulfonylation, often using potent agents like chlorosulfonic acid or sulfur trioxide.[14] This step requires an inert atmosphere to prevent side reactions with moisture.[5]

-

Disulfonimide Formation: The sulfonated product is reacted with a nitrogen source, such as ammonia or a primary amine, to form the heterocyclic imide ring.[14]

-

Salt Formation: The crude this compound is carefully neutralized with a stoichiometric amount of potassium hydroxide or potassium carbonate in a suitable solvent.[5][14]

-

Purification: The final potassium salt is purified through recrystallization from a solvent like acetonitrile or ethanol, followed by drying under vacuum.[14]

Physicochemical Properties and Their Implications

The unique molecular structure of these compounds, characterized by a high degree of fluorination and the presence of the sulfonimide group, imparts a distinct set of physical and chemical properties.

Table 2: Key Physicochemical Properties

| Property | This compound | This compound Potassium Salt |

| Boiling Point | 276.1±50.0 °C (Predicted)[3] | Not available |

| Density | 2.09±0.1 g/cm³ (Predicted)[3] | Not available |

| Water Solubility | Completely soluble[3] | Soluble[8] |

| pKa | -11.55±0.70 (Predicted)[3] | Not applicable |

| Thermal Stability | High[2] | Excellent[5][] |

The strong carbon-fluorine bonds contribute significantly to the high thermal stability of these compounds.[5] The electron-withdrawing nature of the fluorine atoms and sulfonyl groups makes the imide proton exceptionally acidic, leading to a very low predicted pKa.

Applications in Research and Development

The distinct properties of this compound and its salts have led to their use in a variety of advanced applications.

Advanced Battery Electrolytes

A primary application for the lithium and potassium salts is as components in non-aqueous electrolytes for advanced battery systems, such as lithium-ion batteries.[2][][13] Their inclusion can enhance ionic conductivity and improve the thermal stability and safety of the battery.[][14]

Caption: Role of HFPSI salts as electrolytes in lithium-ion batteries.

Organic Synthesis and Catalysis

The parent imide and its salts can act as strong electrophiles due to the electron-deficient nature of the sulfonimide groups.[5][14] This allows them to participate in nucleophilic substitution reactions, making them useful reagents in the synthesis of sulfonamides and other derivatives.[14] They have also been investigated for their potential as catalysts in certain chemical transformations.[14]

Fluorinated Materials Science

These compounds serve as precursors in the synthesis of specialized fluorinated polymers.[1][2] These polymers often exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications in industries like aerospace and electronics.[2][13]

Drug Development and Medicinal Chemistry

In the realm of pharmaceutical development, fluorinated compounds are of great interest. The incorporation of fluorine atoms can improve metabolic stability and bioavailability of drug candidates.[1][2] As such, this compound and its derivatives are valuable building blocks in medicinal chemistry.[2]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are paramount when handling this compound and its salts.

Hazard Classification:

-

This compound: Classified as causing severe skin burns and eye damage.[4][15]

-

Lithium and Potassium Salts: May cause skin and serious eye irritation.[9][10][16]

Recommended Handling Procedures:

-

Always handle in a well-ventilated area, preferably within a fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][15][16]

-

Avoid the formation of dust and aerosols.[16]

-

Prevent contact with skin and eyes.[16]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[9][15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][15][16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[15][16]

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

References

- This compound Potassium Salt - [URL not available

- CAS 588668-97-7 this compound potassium salt - BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSp0TkzENipkFkB3X8NUNMCkPiiB6eTAeuYrEDhDxdntm6Z3kcl-Y0LwdsGSLN_1N9yx3TOjxDn68S8gQWedkpW-ZQPyrXUiEbgU8WeGnIkaf4qf_3FVC-EEu_Rd8cNEyDLQvFWV-8U15-Eaura5nzZIZPTLaAvCnfwTqIknuKREZgHp1xxoJsdEy7aK4hOGCtuNn0oNS-lke_9JFFXwkmSdmtRUcNMK8uYBk=]

- This compound potassium salt - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjC6rYLB7QrMuxFR_JJHo8R0wwhkMK8VO1zpWBspg8X6VEiwprZVKAM7RPkJC7vj2cVWWn5LtTEgIH-Yqz5LI5isfRu0WcuOfH_RfPTbBlpI36iJFhR0xp6zOOnEAbigNqx3cWlnYjetgJlcigxkkMqKWLgX-A7VtjUBQMTZfcmqVl9XR-YwlofI9ORH4=]

- 1,1,2,2,3,3-Hexafluoropropano-1,3-disulfonimida - Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMG1pNLbqrJfq10RVNPFpCg_CEHlHUfAAzGDCB5jA3pvNgA9neRZyYBfHOsB-mj_D8DoBHjf3llrwDbyOsae7qaM-Z5cUQ4oZFoM6RqesCEgIyg2by3UrhkoijuFklMH9s6OSpzSk=]

- This compound LITHIUM SALT Safety Data Sheets - Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh_xOE6Do_Jx2iK5ZWy4TysuQyYuaRXLgGIbX2r0y3F5mqtzDsdAtjFUCgaV9tsnlVZMlwiFG89EE1Hsp2hS5MKU5H6cLOXRK9AzQCTqn7k2eSRuGTdLjWRuy_tbzY4tIrXb0QejmwQ0Oy-_uHuN6CqrjiYp0MDOxWdHlwVBbRyAFGVkD67xQLWwiJCLHVfAyX8kb81l8qecI48yOijqc3XpRiFTFZ]

- This compound - Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd8PRlsQ2lf0T_9lnENX1Tbp7BcAL_eMRQVr0tbQlAVa1CC7hlDiHJydBOfitGMu5vlE6kRUrMxmPb9qr8MZCh6O_bTnWTVUj0FlnInavEHLPZQBdKZR3lP5nHeSh-8Y1Z324=]

- This compound Potassium Salt - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQS1ezvZHgHtm1WpALvImFiW4sHi2g9IO5W33zMh9rauSwGQIt4j5HmXg2oWnzi39nKsWs1oyT7mlq6ecc0hdhMNtxZfrdjJVROj0Z5qfwJZRH4TQGtjl-RLrcsgT67NkuzP3EkQ==]

- This compound - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlElWk1rnjNJOBs7XKC9Ct9emkTSD0NB_whQKLm_MSlPpeTMao62IYLpYv-S1vpmMN_IJihpMuxVPvk_PnjSlkeG51Wj2aPGeDb08OznDEGxaGqxrtIj-is2WPnyCAidE57-eR9LOGaLVuQjX1d6O-azwv0RXJzS94OlOm08NF]

- Cas 588668-97-7,this compound POTASSIUM SALT | lookchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcKVO3_g-xxde054AYQ-44Sdqiia4O3bGhG0qkCt8n6NTRq_QmePSLLDeFdXK4ehmK5EiZ0TkfOC42-shYnJfykxUbDZr_4XGmQhgkmn9-JuVZHRIEWcdB4XERJZMs0axZTzjd0f8Wh28=]

- This compound Safety Data Sheets - Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOhouk8lpQbefPs5W1Ilu54VABJpy5OPEvCM9Y48n85t3CBs1dUS6wK40EEogwc60iCPyKmNrCOEJ1i84uOW5AbY3F2Cp3GPhBLc4AAorHl2iZHMk-ygDeDqo1HfG3-UfBaQZ6QRLQ0YZXZ9xeRW48NQT1yVU7Laa4bbxzQgF_JSRUNOzeSOMGk_yiBx9b-7GvPPEahS6iG34=]

- Potassium this compound - Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCq9vChTVfEKSlE0YkNGhtx7eKG8yzkJgNPBjIDTOxUESqJzcU8zLwzeVr5JGR-A-E19mEaHyj2Oyjbmxmj6hJO8RKZDlB-vcwxg-JFk60SqGlWf12jekOfiZc2EQOUORZUl8=]

- This compound POTASSIUM SALT - Safety Data Sheet - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrZKf8aSbDSzFHRu8bvmXovRTOMMkmBo_jB0KhKQS_qTd5pOToXZ0KWdETDEHToNVxFzTXrKbBm4RzTnHQ1Z6HJPFJEY4Rfujyyk-PQN0-6hBJhhkGRPBZQrUiRhRVYIR9voySdTOKhen8aQs=]

- Potassium this compound 98.0+%, TCI America - Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9twmXp1-XfMLSiPBurQ70ptoYozw0CY6FGdcGVvVgLB1PMqqQI8quisuX7RxWX2LQzmtRXA87QlrZtvuDq9EsGqlNTwxYPkE9BFKE0d67l3ZdBufmM2MF-p5BlzMYKXfPVrjPCRBvIobnSth3QUQEfVjJnwY6-j4Swsc0bv8ICgIoomptatBC9vYk7w4MSPGhJYHhhXy8Gh09080Vh4rbcp461RD0akBqZUerz7tof30Qxg==]

- Lithium this compound | 189217-62-7 - TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES2rhyQBsnxPyJ5A5B_LpnO7HSSQ9dzm3oL0lLifvksKpn6RNz2M9a6OS-ePbGLW57RDGx7GTkr1IygKoBv_IXYsTVY2v_2LFx80DS6Y-dlfnZofx3OuzlHRrwF4mLTJdRkzepdA==]

- This compound - Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9vzIhSNLKCycJmH6xdU6ARZfwm7XEJeVxgy6KgWKUz22nc9GwnZNjPSPeCCXRvZqVJQ8BVbUQmtOl9Pwsd_L04hEVea0vLsEAphynTucSmZ9OVk28iPBGfiIaikOkdkhtTMMSNbXGNrfAyFfO-w8Rt2NsgJ8q5a3H67_DwB5CnGPzj40iPZCune2jjaWYNg==]

- This compound Chemical Properties - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdKhO1in-YFbrC-fWAsy2fTBLU1KEdOddSAAuikyyLw10J2f9zwDQ-_BfBvG0payXgMnZd5JTtbKcBBvG4AAh3v-f3bfjf3SOO0bBkUAYsagKz0010rF4LdQYER9K_eyJrk6G-qStfGTRxnMS51N42L77x_od_J8d3Ze6LFF4LArE=]

- Lithium this compound - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETX5BMrgcITamo-7N5QSWykA323tC3OFyhem-EsHApSm48_CZP3NY-sfFQ-0vARBtx1JsItZLp9RXacq_kMLtiPTukYcsaPIM8RnPOSIzrCUuEBMV9jNEZ-MRKoLqbTMqUtQjBjv18bxw5BkTm]

- Lithium this compound | CAS 189217-62-7 | SCBT - Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj8ZVQzP7Pj2dDIaOlryB3J_sM1sxWFRgtKHfQfGxunRJQr2sgL-attTTra1Mb-N9a8o3jBXtqOl-VLBP7-HzJk7ks7LZQkQxcyge85K2yiax4NWOXBILveT9M9D6GKnfQvPBrQjbc8WYfKWEvWbE3t2Zz7Fq9MRTcLWVXWgv6_zLrbWhvQF_nGw-hlAj_VxWWKJPnuA==]

- This compound 98.0+%, TCI America™ | Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHlY0njsMKVl29jFkMTLf21tcKGl0Byr1cIsPqqdWpYwNcwzZd7PKswc_gFWC3PQX8w-MKmYGKO4sLVv24fDSmjytbOaJayqubK2ohDtkhDl4rRdANbgUjBlmS4kw0kg-z05cMVXhXAgE9J_8pcafNRKOmUnPmuaetRQhBOoX7SV4fpnclM8VYxl5ItIhoP63FNKO4BLfmF9capKgJsjAG-xIVs4MnfzOI]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 84246-29-7 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound Potassium Salt (588668-97-7) for sale [vulcanchem.com]

- 7. This compound potassium salt | 588668-97-7 [sigmaaldrich.com]

- 8. Cas 588668-97-7,this compound POTASSIUM SALT | lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. Lithium this compound | C3F6LiNO4S2 | CID 44630347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and Its Derivatives

This guide provides a comprehensive technical overview of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, a highly fluorinated superacid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and applications of this compound and its common salt derivatives. This document delves into its molecular characteristics, synthesis, and key applications, with a focus on providing practical insights and methodologies.

Core Molecular Attributes

This compound, often referred to by its molecular formula C₃HF₆NO₄S₂, is a synthetic organofluorine compound characterized by a propane backbone with six fluorine atoms and two sulfonyl imide groups.[1][2] The strong electron-withdrawing nature of the fluorine atoms and sulfonyl groups results in a highly acidic proton on the nitrogen atom, making it a potent Brønsted acid.

The structural and chemical properties of this compound and its common salts are summarized in the table below.

| Property | This compound | Potassium Salt | Lithium Salt |

| Molecular Formula | C₃HF₆NO₄S₂[1][2] | C₃F₆KNO₄S₂[3][4] | C₃F₆LiNO₄S₂[5][6] |

| Molecular Weight | 293.16 g/mol [1] | 331.26 g/mol [4][][8] | 299.10 g/mol [9] |

| CAS Number | 84246-29-7[1][2] | 588668-97-7[3][4] | 189217-62-7[5][6] |

| Appearance | White or colorless to light yellow powder or lump[2] | White to almost white crystalline powder[4] | White to almost white powder to crystal[5] |

The molecular structure of the parent imide is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis and Preparation

The synthesis of this compound and its salts involves multi-step chemical reactions that require careful control of conditions. A common laboratory-scale synthesis for the potassium salt is outlined below.

Experimental Protocol: Synthesis of this compound Potassium Salt

This protocol is a generalized representation based on common synthetic routes for similar fluorinated compounds.

Step 1: Fluorination

-

A suitable hydrocarbon precursor is subjected to fluorination to introduce fluorine atoms onto the carbon backbone.

Step 2: Sulfonylation

-

The resulting fluorinated intermediate is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, to introduce sulfonyl groups.

Step 3: Imide Formation

-

The disulfonylated compound is then reacted with a nitrogen source, like ammonia or an amine, to form the disulfonimide ring.

Step 4: Salt Formation

-

The this compound is neutralized with a base, such as potassium hydroxide, to yield the potassium salt.[4]

A simplified workflow for the synthesis is illustrated in the following diagram:

Caption: Generalized synthetic workflow for this compound Potassium Salt.

Applications in Research and Development

The unique electronic properties of this compound and its salts make them valuable in several advanced applications.

Electrolytes for Lithium-Ion Batteries

The lithium and potassium salts of this compound are investigated as additives or primary electrolyte salts in lithium-ion batteries.[2][3] Their high thermal stability and ionic conductivity contribute to enhanced battery performance and safety.[3][4][] The bulky, fluorinated anion helps to stabilize the electrolyte-electrode interface, potentially leading to longer cycle life.

Reagents in Organic Synthesis

The parent imide is a strong acid catalyst, while its salts can act as strong electrophiles due to the electron-withdrawing sulfonyl groups.[3] This reactivity is leveraged in various organic reactions, including nucleophilic substitutions.[3]

Precursors for Advanced Materials

This compound serves as a building block in the synthesis of specialized fluorinated polymers.[2] These polymers often exhibit exceptional thermal stability and chemical resistance, making them suitable for high-performance applications in demanding environments.[2]

Role in Pharmaceutical Development

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates can improve their metabolic stability and bioavailability.[2] this compound and its derivatives can be used in the development of such fluorinated pharmaceuticals.[2]

Safety and Handling

This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[1][10] Its lithium salt is known to cause skin and serious eye irritation.[11][12]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][13] In case of dust formation, a respirator may be necessary.[13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Conclusion

This compound is a highly functionalized organofluorine compound with significant potential in various scientific and industrial fields. Its strong acidity and the unique properties of its salts make it a valuable tool for researchers in materials science, electrochemistry, and synthetic chemistry. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use. Further research into this compound and its derivatives is likely to uncover new and innovative applications.

References

- This compound Potassium Salt - Benchchem. (URL: )

- This compound Potassium Salt - 588668-97-7. (URL: )

- This compound - Guidechem. (URL: )

- This compound POTASSIUM SALT - Safety D

- This compound - Chem-Impex. (URL: )

- Lithium this compound | 189217-62-7 - TCI Chemicals. (URL: )

- This compound LITHIUM SALT Safety D

- This compound Safety D

- Lithium this compound - PubChem. (URL: )

- This compound potassium salt - Sigma-Aldrich. (URL: )

- This compound LITHIUM SALT - Echemi. (URL: )

- CAS 588668-97-7 this compound potassium salt. (URL: )

- This compound potassium salt, cas:588668-97-7 - Echemi. (URL: )

- Lithium this compound | CAS 189217-62-7 | SCBT. (URL: )

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Potassium Salt (588668-97-7) for sale [vulcanchem.com]

- 5. Lithium this compound | 189217-62-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. Lithium this compound | C3F6LiNO4S2 | CID 44630347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide in Advanced Battery Electrolytes

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in battery development on the utilization of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and its salts as a high-performance component in battery electrolytes. This document outlines the fundamental physicochemical properties, synthesis routes, and detailed protocols for its application as an electrolyte additive. The focus is on leveraging its unique molecular structure to enhance the thermal stability, ionic conductivity, and overall safety of lithium-ion and next-generation battery systems. While its use as a primary conducting salt is still an emerging area of research, this guide establishes a foundational understanding and practical methodology for its current primary application as a performance-enhancing additive.

Introduction: The Rationale for Advanced Electrolyte Components

The advancement of high-energy-density rechargeable batteries is intrinsically linked to the innovation of electrolyte formulations. Conventional lithium-ion battery electrolytes, often based on lithium hexafluorophosphate (LiPF₆) in organic carbonate solvents, face challenges related to thermal instability, flammability, and a limited electrochemical window. Fluorinated compounds, particularly sulfonimides, have garnered significant attention for their ability to mitigate these issues. This compound and its corresponding lithium (Li) and potassium (K) salts present a compelling case for enhancing electrolyte performance due to their robust chemical structure and favorable electrochemical properties.

The strong electron-withdrawing nature of the fluorinated propane backbone and the sulfonyl groups in the disulfonimide anion contributes to a high degree of charge delocalization. This, in turn, facilitates the dissociation of the cation (Li⁺ or K⁺), leading to potentially high ionic conductivity.[1] Furthermore, the inherent strength of the carbon-fluorine bonds imparts exceptional thermal and chemical stability to the molecule.[1] These characteristics make it a promising candidate for improving the safety and cycle life of batteries, particularly in high-voltage applications.

Physicochemical Properties and Synthesis

A thorough understanding of the material's properties is paramount for its effective application. Both the lithium and potassium salts of this compound are typically supplied as white to off-white crystalline powders with high purity (≥98%).[2][]

| Property | This compound Lithium Salt | This compound Potassium Salt |

| CAS Number | 189217-62-7[4][5][6][7] | 588668-97-7[2][][8][9] |

| Molecular Formula | C₃F₆LiNO₄S₂[4][7] | C₃F₆KNO₄S₂[2][] |

| Molecular Weight | 299.10 g/mol [4][7] | 331.26 g/mol [2][] |

| Appearance | White to almost white powder/crystal[6] | White to almost white powder/crystal[10] |

| Purity | ≥98.0%[6] | ≥98.0%[2] |

| Key Features | Potential as a primary or co-salt in Li-ion batteries. | Investigated as a thermal and safety-enhancing additive.[2] |

Synthesis Overview

The synthesis of the parent imide and its subsequent neutralization to the desired salt is a multi-step process requiring careful control of reaction conditions. A general laboratory-scale synthesis route is outlined below.[1][2]

Caption: Workflow for electrolyte preparation and testing.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of an electrolyte containing this compound salt as an additive and the subsequent assembly and testing of a laboratory-scale coin cell. All procedures must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 0.1 ppm.

Protocol 1: Preparation of the Electrolyte Formulation

This protocol describes the preparation of a baseline electrolyte with the addition of the potassium salt of this compound.

Materials and Equipment:

-

High-purity, battery-grade solvents (e.g., Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Ethyl Methyl Carbonate (EMC))

-

Lithium hexafluorophosphate (LiPF₆)

-

This compound Potassium Salt (CAS 588668-97-7)

-

Argon-filled glovebox

-

Precision balance (±0.1 mg)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Preparation: Prepare the desired solvent mixture. A common formulation is EC and DMC in a 1:1 volume ratio (v/v). Ensure the solvents are extremely dry (water content < 20 ppm).

-

Salt Dissolution (Baseline Electrolyte): Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration, typically 1.0 M. Continue stirring until the salt is completely dissolved. This constitutes the baseline electrolyte.

-

Additive Incorporation: Weigh the required amount of this compound Potassium Salt to achieve the desired weight percentage (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) relative to the total mass of the baseline electrolyte.

-

Final Mixing: Add the potassium salt powder directly to the baseline electrolyte. Stir the solution until the additive is fully dissolved. The solution should remain clear.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is advisable to let the electrolyte rest for several hours to ensure homogeneity before use.

Protocol 2: Coin Cell (CR2032) Assembly

This protocol outlines the assembly of a standard coin cell for the electrochemical evaluation of the prepared electrolyte.

Materials and Equipment:

-

Cathode and anode discs (e.g., LiNiMnCoO₂ (NMC) and graphite)

-

Microporous separator (e.g., Celgard 2325)

-

CR2032 coin cell components (casings, spacers, springs)

-

Prepared electrolyte from Protocol 1

-

Crimping machine

-

Micropipette

Procedure:

-

Place the cathode disc in the center of the bottom coin cell casing.

-

Using a micropipette, dispense a few drops of the prepared electrolyte onto the cathode surface to ensure it is thoroughly wetted.

-

Place a separator disc on top of the wetted cathode.

-

Add a few more drops of electrolyte to wet the separator completely.

-

Position the anode disc on top of the separator.

-

Place a spacer and then a spring on top of the anode.

-

Carefully place the top casing onto the assembly.

-

Transfer the assembled cell to the crimping machine and apply pressure to seal the cell.

-

Clean the exterior of the sealed cell before removing it from the glovebox.

Protocol 3: Electrochemical Characterization

Once assembled, the coin cells should be subjected to a series of electrochemical tests to evaluate the performance of the electrolyte.

Equipment:

-

Multi-channel battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Recommended Tests:

-

Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles. This is crucial for the formation of a stable SEI.

-

Galvanostatic Cycling: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability and capacity retention.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the evolution of interfacial and charge-transfer resistances.

-

Cyclic Voltammetry (CV): Use a three-electrode setup to determine the electrochemical stability window of the electrolyte.

Safety and Handling

Fluorinated sulfonimide compounds require careful handling. Users should consult the Safety Data Sheet (SDS) before use. [11]Key safety precautions include:

-

Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. [11]* Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly sealed.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound and its salts represent a promising class of materials for enhancing the performance and safety of lithium-ion batteries. While its primary application to date has been as an electrolyte additive, the favorable physicochemical properties suggest that further research into its use as a primary conducting salt is warranted. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this compound in developing next-generation energy storage solutions. Future work should focus on optimizing the concentration of this additive in various electrolyte systems and conducting detailed post-mortem analyses to further elucidate its role in SEI and CEI formation.

References

- Google Patents. (n.d.). This compound Potassium Salt - 588668-97-7.

- Zhang, S. S., Xu, K., & Jow, T. R. (2006). The effect of additives on the performance of Li-ion batteries. Journal of Power Sources, 159(1), 702-707.

-

PubChem. (n.d.). Lithium this compound. Retrieved from [Link]

Sources

- 1. This compound Potassium Salt (588668-97-7) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. biosynth.com [biosynth.com]

- 6. Lithium this compound | 189217-62-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. 588668-97-7 | this compound potassium salt | Photopolymer Monomers | Ambeed.com [ambeed.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide as a reagent in organic synthesis

An In-Depth Guide to 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide and Its Salts as Reagents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound and its corresponding salts, potent reagents finding specialized applications in modern organic synthesis. Characterized by exceptional thermal stability and strong Brønsted acidity, these compounds are emerging as powerful tools for catalysis and as components in advanced materials. This document will delve into the fundamental properties, synthesis, and mechanistic principles governing their reactivity. Detailed application notes and representative protocols are provided for their use in polymerization reactions and sulfonamide synthesis, offering both theoretical insights and practical guidance for laboratory implementation.

Introduction: Unveiling a Powerful Fluorinated Reagent

This compound, often referred to as HFPDSI, is a fluorinated cyclic disulfonimide. The presence of six electron-withdrawing fluorine atoms on the propane backbone significantly enhances the acidity of the N-H proton, rendering the molecule a superacid.[1][2] Its conjugate base is highly stabilized through resonance and the inductive effects of the fluorinated backbone, making it a weakly coordinating anion. These properties, combined with high thermal and chemical stability, make HFPDSI and its salts (e.g., potassium and lithium salts) valuable reagents in specialized areas of organic and materials chemistry.[3][4]

The primary applications of these compounds to date have been in the field of electrochemistry, where they serve as stable electrolytes in high-performance batteries.[5][6] However, their unique reactivity profile is paving the way for their use as catalysts and reagents in organic synthesis.[7][8] This guide will focus on these synthetic applications, providing detailed insights for researchers looking to leverage the unique properties of this compound class.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of HFPDSI and its salts is crucial for its effective application in the laboratory.

Physical and Chemical Properties

The key properties of this compound and its potassium salt are summarized in the table below.

| Property | This compound | Potassium this compound |

| CAS Number | 84246-29-7[8] | 588668-97-7[7] |

| Molecular Formula | C₃HF₆NO₄S₂[8] | C₃F₆KNO₄S₂[7] |

| Molecular Weight | 293.17 g/mol [8] | 331.26 g/mol [3] |

| Appearance | White to light yellow powder or liquid[9] | White to almost white crystalline powder[3] |

| Acidity (pKa) | -13.1 (in 1,2-dichloroethane)[1] | N/A |

| Thermal Stability | High[4] | High[3] |

| Solubility | Soluble in polar organic solvents | Soluble in water and polar organic solvents like acetone and acetonitrile[10] |

The remarkable acidity of HFPDSI places it in the category of superacids, with a pKa value in 1,2-dichloroethane that is comparable to, or even lower than, that of trifluoromethanesulfonic acid (triflic acid, TfOH).[1][2] This high acidity is the primary driver for its catalytic activity in a range of organic transformations.

General Synthesis Outline

The synthesis of this compound potassium salt typically involves a multi-step process. A general, illustrative workflow is presented below. It is important to note that specific reaction conditions may vary and should be optimized for scale and desired purity.

Caption: General synthetic workflow for this compound potassium salt.[3]

Application in Cationic Polymerization

The strong Brønsted acidity of this compound makes it an effective initiator for cationic polymerization. It can be used in both vinyl-addition and ring-opening polymerization processes.

Mechanistic Rationale

In the presence of a suitable monomer, such as a vinyl ether or a cyclic ether, the highly acidic proton of HFPDSI can protonate the monomer, generating a carbocationic or oxonium ion species. This initiates the polymerization process. The weakly coordinating nature of the hexafluoropropane-1,3-disulfonimide anion is crucial, as it does not terminate the growing polymer chain, thus allowing for controlled or "living" polymerization under optimized conditions.[11]

Caption: Simplified mechanism of cationic polymerization initiated by HFPDSI.

Protocol: Cationic Copolymerization of Vinyl Ethers and Oxiranes

The following protocol is a representative example based on the methodologies described in the literature for the use of perfluoroalkylsulfonic acids in cationic copolymerization.[11]

Materials:

-

This compound (HFPDSI)

-

Isopropyl vinyl ether (IPVE)

-

Isobutylene oxide (IBO)

-

1,1,2-Trichloro-1,2,2-trifluoroethane (HCFC-225) (or another suitable inert solvent)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Initiator Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of HFPDSI in HCFC-225 (e.g., 0.1 M).

-

Reaction Setup: In a dry, sealed reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add the desired amount of HCFC-225. Cool the vessel to the desired reaction temperature (e.g., 0 °C).

-

Monomer Addition: Add the monomers (IPVE and IBO) to the reaction vessel.

-

Initiation: Initiate the polymerization by adding the required volume of the HFPDSI stock solution via syringe.

-

Polymerization: Allow the reaction to proceed for the desired time, monitoring the conversion of the monomers by techniques such as ¹H NMR spectroscopy if desired.

-

Termination: Quench the reaction by adding a suitable terminating agent, such as pre-chilled methanol.

-

Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Note: The molecular weight and composition of the resulting copolymer can be controlled by adjusting the monomer-to-initiator ratio and the initial monomer feed ratio.

Application in Sulfonamide Synthesis

Mechanistic Considerations

It is proposed that a nucleophile, such as a primary or secondary amine, can attack one of the electrophilic sulfur centers of the disulfonimide. This would lead to the cleavage of a sulfur-nitrogen bond and, after workup, the formation of a sulfonamide. The reaction is likely facilitated by the stability of the resulting ring-opened anion.

Representative Protocol: Synthesis of a Sulfonamide Derivative

This protocol is a general representation and should be optimized for specific substrates.

Materials:

-

This compound potassium salt

-

A primary or secondary amine

-

A suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Dry glassware under an inert atmosphere

Procedure:

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the this compound potassium salt in the chosen aprotic solvent.

-

Nucleophile Addition: Add the amine to the solution. The reaction may be conducted at room temperature or with gentle heating, depending on the reactivity of the amine.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Other Potential Applications in Organic Synthesis

The unique properties of HFPDSI and its salts suggest their utility in other areas of organic synthesis, although these are less documented.

-

Brønsted Acid Catalysis: Its strong acidity suggests potential as a catalyst in reactions such as Friedel-Crafts alkylations and acylations, esterifications, and acetal formations, particularly where a highly acidic, non-coordinating catalyst is required.[12]

-

Precursor to Fluorinated Polymers: The compound can serve as a monomer or precursor in the synthesis of specialized fluorinated polymers with high thermal stability and chemical resistance.[4]

-

Component in Photoacid Generators: The lithium salt has been used in the formulation of photoacid generators for use in photolithography, where it releases a strong acid upon irradiation to catalyze chemical changes in a photoresist.[13]

Safety and Handling

This compound is a strong acid and should be handled with extreme care in a well-ventilated fume hood.[9] Its salts, while less corrosive, can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound and its salts are highly versatile compounds with significant potential in organic synthesis. Their exceptional acidity, stability, and the weakly coordinating nature of their conjugate base make them powerful tools for initiating cationic polymerization and for the synthesis of sulfonamides. While their application in organic synthesis is still an emerging field, the foundational principles of their reactivity suggest a broad scope for future development in catalysis and materials science. This guide provides a solid foundation for researchers to begin exploring the synthetic utility of these remarkable fluorinated reagents.

References

- Aoshima, S., et al. (2014). “Living” Species Using Perfluoroalkylsulfonic Acids in Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization. Osaka University Knowledge Archive (OUKA).

- European Patent Office. (2020). Method for the preparation of aryl or heteroaryl substituted carbonyl or nitrile compounds (EP 3957624).

-

Kamimura, A. (n.d.). Research Works. ResearchGate. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Previous work on radical trifluoromethylation of vinyl triflates. Retrieved January 18, 2026, from [Link]

- Tsuchimoto, T. (2001). Zinc(II) Catalyzed Conversion of Alkynes to... ChemInform.

- Google Patents. (n.d.). Coating composition (US8455176B2).

-

ResearchGate. (n.d.). Triflimide (HNTf2) in Organic Synthesis. Retrieved January 18, 2026, from [Link]

- TCI America. (n.d.). Safety Data Sheet: Lithium this compound.

- Google Patents. (n.d.). Additive containing electrolytes for high energy rechargeable metal anode batteries (WO2018031983A1).

- G. W. Drake et al. (2021). Developing Structural First Principles for Alkylated Triphenylphosphonium-Based Ionic Liquids. PubMed Central.

- Ishihara, K. (2010). Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. PubMed Central.

-

PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Lithium this compound. Retrieved January 18, 2026, from [Link]

-